Hydrophilicity and Hydrogen Bonding Profile: A Computed Comparison with 3-Methoxyisoxazole-5-carboxylic acid
The target compound exhibits a significantly lower calculated partition coefficient (XLogP = -0.1) compared to the 3-methoxy analog (3-Methoxyisoxazole-5-carboxylic acid, XLogP = 0.6) [1]. This indicates a 5-fold increase in relative hydrophilicity. Furthermore, the target compound possesses two hydrogen bond donors (from the amino group) versus zero for the comparator, and six hydrogen bond acceptors versus five . This differential hydrogen bonding capacity directly impacts aqueous solubility and potential for forming specific interactions with biological targets.
| Evidence Dimension | Hydrophilicity (XLogP) and Hydrogen Bonding |
|---|---|
| Target Compound Data | XLogP = -0.1; 2 H-bond donors; 6 H-bond acceptors |
| Comparator Or Baseline | 3-Methoxyisoxazole-5-carboxylic acid (CAS 13626-59-0): XLogP = 0.6; 0 H-bond donors; 5 H-bond acceptors |
| Quantified Difference | ΔXLogP = -0.7; +2 H-bond donors; +1 H-bond acceptor |
| Conditions | Calculated using standard algorithms (XLogP3-AA) as reported by vendor databases. |
Why This Matters
For applications requiring aqueous solubility or specific polar interactions (e.g., drug discovery, bioconjugation), the target compound offers a functionally distinct and non-interchangeable alternative to the non-aminated analog.
- [1] basechem.org. 5-Isoxazolecarboxylicacid,3-amino-4-methoxy-. Available at: http://basechem.org/chemical/89322-97-4 (Accessed 2026). View Source
